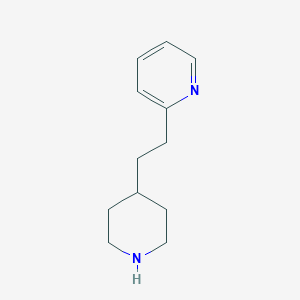

2-(2-(Piperidin-4-yl)ethyl)pyridine

Description

Significance of Piperidine-Pyridine Scaffolds in Contemporary Chemical and Pharmaceutical Research

The piperidine (B6355638) motif is a ubiquitous feature in a multitude of pharmaceuticals and natural alkaloids. bio-fount.comnih.gov Its conformational flexibility allows it to mimic the structures of natural ligands and interact with a wide range of biological receptors. researchgate.net The introduction of a piperidine ring can modulate a compound's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic profile.

Similarly, the pyridine (B92270) ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its aromatic nature and the presence of a nitrogen atom allow for a variety of chemical modifications and interactions, including hydrogen bonding and pi-stacking with biological macromolecules. The combination of these two scaffolds in a single molecule, therefore, offers a powerful strategy for the development of novel therapeutic agents. bldpharm.com

The versatility of the piperidine-pyridine scaffold is evident in its application across various therapeutic areas. Analogues and derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, as well as for their activity in the central nervous system. nih.gov For instance, derivatives of piperidine have shown promise as inhibitors of enzymes like cholesterol 24-hydroxylase (CH24H), which is a target for neurological disorders. clockss.org

Historical Context and Current Research Trajectory of 2-(2-(Piperidin-4-yl)ethyl)pyridine and Related Analogues

The historical development of piperidine-containing compounds is rooted in the study of natural products. Piperidine itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. bio-fount.com The synthesis of piperidine is often achieved through the hydrogenation of pyridine, a process that has been refined over the years using various catalysts. bio-fount.comorganic-chemistry.org

While specific historical research focused solely on This compound is not extensively documented in readily available literature, its structural components have a rich history in medicinal chemistry. The synthesis of related structures, such as the sidechain of the antipsychotic drug thioridazine, involves the creation of a 2-(2-chloroethyl)-1-methylpiperidine (B1622540) moiety, highlighting the early use of similar building blocks in drug development. wikipedia.org

Current research continues to explore the potential of piperidine-pyridine scaffolds. The focus has largely been on creating and testing a wide array of analogues to establish structure-activity relationships (SAR). nih.govresearchgate.net These studies involve modifying the core structure by adding various substituents to the piperidine and pyridine rings to optimize their biological activity and selectivity for specific targets. For example, research on related compounds has explored their potential as 5-HT2A receptor agonists, which are of interest for various neurological applications. wikipedia.org

The research trajectory for analogues of this compound is directed towards the development of highly specific and potent therapeutic agents. This includes the synthesis of derivatives with enhanced properties, such as improved metabolic stability and target engagement. The exploration of different linkage points between the piperidine and pyridine rings, as well as the introduction of diverse functional groups, remains an active area of investigation.

Detailed Research Findings

While dedicated research on This compound is limited, analysis of its analogues provides significant insights into the potential of this chemical class.

One closely related analogue is 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine . This compound, which features a sulfur atom in the linker, has been noted for its potential applications in treating neurological and psychiatric disorders due to its ability to interact with specific receptors. smolecule.com The synthesis of such analogues often involves multi-step processes, and their biological activity can be modulated through chemical reactions like oxidation of the sulfanyl (B85325) group. smolecule.com

Another area of active research is the synthesis and evaluation of various substituted piperidinyl pyridine derivatives. For instance, a study on novel 3-piperidinyl pyridine derivatives as inhibitors of cholesterol 24-hydroxylase (CH24H) demonstrated that modifications to the piperidine and pyridine moieties significantly impact inhibitory activity. clockss.org The introduction of different substituents and the exploration of various core ring structures at the 3-position of the pyridine ring have led to the identification of potent and selective inhibitors. clockss.org

The following table summarizes key information about This compound and a closely related analogue:

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| This compound | 6312-04-5 | C12H18N2 | Research Chemical |

| 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine | Not Available | C12H18N2S | Potential for neurological and psychiatric disorders |

The synthesis of various piperidine-pyridine structures is a central theme in many research endeavors. Common synthetic strategies include the alkylation of piperidine derivatives with appropriately substituted pyridines. For example, the synthesis of certain analogues involves the reaction of a piperidine derivative with a 2-(2-chloroethyl)pyridine. The following table outlines a general synthetic approach for related compounds:

| Starting Material 1 | Starting Material 2 | General Reaction Type |

| Piperidine derivative | Substituted 2-(2-haloethyl)pyridine | Nucleophilic Substitution |

| 4-Picoline | Formaldehyde | Alkylation followed by further modifications |

Spectroscopic Data for this compound Not Found in Publicly Available Scientific Literature

Despite a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data for the chemical compound This compound could not be located. As a result, the generation of a detailed article focusing on its spectroscopic characterization and structural elucidation, as per the requested outline, is not possible at this time.

The investigation sought specific data from advanced analytical techniques crucial for unambiguous structural determination, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly accessible ¹H NMR (Proton NMR), ¹³C NMR (Carbon-13 NMR), or two-dimensional (2D) NMR experimental data (such as HSQC or COSY) for this compound was found. Furthermore, no studies involving variable temperature NMR to investigate its conformational dynamics were identified.

Mass Spectrometry (MS): Similarly, searches for mass spectrometry data, including Liquid Chromatography-Mass Spectrometry (LC/MS) or High-Resolution Mass Spectrometry (HRMS), which would confirm the compound's molecular mass and fragmentation pattern, did not yield specific results for the target molecule.

While the search yielded information on related compounds containing either a piperidine or a pyridine ring, and even some instances of piperidinyl-ethyl-pyridine derivatives with different substitution patterns, no source provided the specific spectroscopic analysis for the this compound isomer.

The requested article structure is heavily reliant on the availability of this primary data for its core sections. Without access to chemical shifts, coupling constants, correlation signals, and mass-to-charge ratios, a scientifically accurate and informative article on the spectroscopic characterization of this specific compound cannot be constructed.

It is possible that the spectroscopic data for this compound exists within proprietary databases, has been synthesized but not yet published, or is described in literature not indexed in the searched databases.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-piperidin-4-ylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-3,8,11,13H,4-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUJDNHHQKEOPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672946 | |

| Record name | 2-[2-(Piperidin-4-yl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001754-72-8 | |

| Record name | 2-[2-(Piperidin-4-yl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(2-(Piperidin-4-yl)ethyl)pyridine is expected to exhibit a series of absorption bands corresponding to the characteristic vibrations of its constituent parts: the pyridine (B92270) ring, the piperidine (B6355638) ring, and the ethyl linker.

The key functional groups and their anticipated vibrational frequencies are:

N-H Stretch: The piperidine ring contains a secondary amine. This N-H bond is expected to show a moderate absorption band in the region of 3300-3500 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding.

C-H Aromatic Stretch: The C-H bonds on the pyridine ring will likely produce sharp absorption bands above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.

C-H Aliphatic Stretch: The C-H bonds of the piperidine ring and the ethyl bridge will give rise to strong absorption bands just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ region.

C=N and C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. These are often observed as a set of sharp bands.

C-N Stretching: The stretching vibration of the C-N bond in the piperidine ring is anticipated to be in the 1020-1250 cm⁻¹ range.

Pyridine Ring Bending: Out-of-plane (o.o.p.) C-H bending vibrations of the substituted pyridine ring can provide information about the substitution pattern and are expected in the 700-900 cm⁻¹ region.

An illustrative table of the expected major IR absorption bands for this compound is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3010 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=N, C=C Stretch (Pyridine) | 1400 - 1600 | Medium to Strong |

| C-N Stretch (Piperidine) | 1020 - 1250 | Medium |

| C-H Bend (Pyridine o.o.p.) | 700 - 900 | Strong |

This table represents theoretically expected values and is not based on experimental data.

X-ray Crystallography for Definitive Solid-State Structure Determination

Crystal Structure Analysis and Unit Cell Parameters

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield the fundamental parameters of its crystal lattice. These include the dimensions of the unit cell (the smallest repeating unit of the crystal) and the angles between its axes. This data would also identify the crystal system and space group, which describe the symmetry of the crystal.

The analysis would precisely locate each atom in the asymmetric unit, providing a detailed molecular structure. Key structural features that would be elucidated include:

The conformation of the piperidine ring (typically a chair conformation).

The rotational angle of the ethyl linker relative to both the piperidine and pyridine rings.

The planarity of the pyridine ring.

The presence of intermolecular hydrogen bonds, likely involving the N-H group of the piperidine ring and the nitrogen atom of the pyridine ring of an adjacent molecule.

A hypothetical data table for the crystallographic parameters is presented below to illustrate the type of information that would be obtained.

| Parameter | Description | Hypothetical Value |

| Crystal System | The class of crystal symmetry. | e.g., Monoclinic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |

| a (Å) | Unit cell dimension. | e.g., 10.5 |

| b (Å) | Unit cell dimension. | e.g., 8.2 |

| c (Å) | Unit cell dimension. | e.g., 15.1 |

| α (°) | Unit cell angle. | e.g., 90 |

| β (°) | Unit cell angle. | e.g., 98.5 |

| γ (°) | Unit cell angle. | e.g., 90 |

| V (ų) | Volume of the unit cell. | e.g., 1285 |

| Z | Number of molecules per unit cell. | e.g., 4 |

This table contains hypothetical data for illustrative purposes only.

Investigation of Conformational Polymorphism

Conformational polymorphism is the ability of a compound to crystallize in different crystal structures, known as polymorphs, due to the adoption of different molecular conformations. The molecule this compound possesses significant conformational flexibility, particularly around the single bonds of the ethyl linker and the potential for different chair or boat conformations of the piperidine ring.

This flexibility suggests that the compound could exhibit conformational polymorphism. Different polymorphs could arise from variations in:

The torsional angles of the ethyl bridge, leading to different spatial arrangements of the pyridine and piperidine rings relative to each other.

The specific hydrogen bonding networks formed in the solid state.

An investigation into the conformational polymorphism of this compound would involve crystallizing it under various conditions (e.g., different solvents, temperatures, and rates of cooling). Each resulting crystalline form would be analyzed by X-ray diffraction to determine if it represents a new polymorph. The discovery of multiple polymorphs would be significant as different crystalline forms can have different physical properties.

Conformational Analysis and Molecular Dynamics

Conformational Preferences of the Piperidine (B6355638) Ring System

The six-membered piperidine ring is not planar and, similar to cyclohexane (B81311), adopts puckered conformations to alleviate ring strain. The most stable of these is typically the chair conformation.

For a 4-substituted piperidine, such as the one in the title compound, the chair conformation is overwhelmingly preferred. In this conformation, the substituent at the C4 position—in this case, the ethyl-pyridine group—can occupy either an equatorial or an axial position.

The equatorial conformation is generally more stable, as it minimizes steric hindrance with the axial hydrogens at the C2, C3, C5, and C6 positions. The axial conformer, by contrast, would experience significant 1,3-diaxial interactions, leading to a higher energy state. The energy difference between the equatorial and axial conformers for a 4-ethyl substituent on a piperidine ring provides a good approximation for the energetic preference in 2-(2-(Piperidin-4-yl)ethyl)pyridine.

Table 1: Conformational Energy of 4-Ethylpiperidine

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Equatorial | 0.00 |

| Axial | ~1.7-2.1 |

Note: Data is based on typical A-values for an ethyl group on a cyclohexane ring, which serves as a close model for the piperidine ring.

The precise shape of the piperidine ring can be quantified using the Cremer-Pople puckering parameters. These parameters describe the extent and type of puckering in a non-planar ring. For a perfect chair conformation, the total puckering amplitude (Q) would be approximately 0.5-0.6 Å, with specific values for the spherical coordinates (θ and φ) defining the exact chair form. In related piperidine derivatives, the chair conformation is the dominant form observed in crystal structures. epa.gov

Table 2: Representative Puckering Parameters for Piperidine Rings in Chair Conformation

| Compound | Total Puckering Amplitude (Q, Å) | θ (degrees) | φ (degrees) |

|---|---|---|---|

| N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one | 0.531 | 173.7 | 13.0 |

Note: This data is from a related piperidine derivative and serves as an illustrative example of typical puckering parameters. epa.gov

Analysis of Intramolecular Hydrogen Bonding Interactions

A key feature that can influence the conformation of this compound is the potential for an intramolecular hydrogen bond. This can occur between the hydrogen atom on the piperidine nitrogen (N-H) and the nitrogen atom of the pyridine (B92270) ring. The formation of such a bond would constrain the rotational freedom of the molecule, favoring a folded conformation where the two rings are in proximity.

The existence and strength of such a hydrogen bond depend on the geometry of the molecule. Studies on related pyridin-2-yl derivatives have shown that intramolecular hydrogen bonds between a pyridine nitrogen and a suitable donor group can significantly influence the molecule's conformation. epa.govresearchgate.net In the case of this compound, a conformation that allows for an N-H···N interaction would likely involve a specific torsion of the ethyl linker to bring the donor and acceptor into a favorable orientation. The strength of such a hydrogen bond is typically in the range of 2-5 kcal/mol. The formation of this bond can be detected and characterized using techniques like NMR spectroscopy and computational modeling. nih.gov

Rotational Barriers and Dynamic Processes within the Molecular Structure

The dynamic behavior of this compound is largely governed by the rotational barriers of the single bonds within the ethyl linker and the bond connecting the linker to the piperidine ring.

The rotation around the C-C bonds of the ethyl group is expected to have a relatively low energy barrier, similar to that in ethane, which is approximately 2.9 kcal/mol. This allows for rapid interconversion between different staggered rotamers at room temperature.

The most significant rotational barrier is likely to be associated with the torsion that would break a potential intramolecular hydrogen bond. If a stable hydrogen-bonded conformation exists, the energy required to rotate the molecule into an extended, non-bonded conformation would be a sum of the hydrogen bond energy and any additional steric strain.

Table 3: Representative Rotational Energy Barriers

| Bond | Type of Rotation | Estimated Barrier (kcal/mol) |

|---|---|---|

| Ethane C-C | Staggered to Eclipsed | ~2.9 |

| Breaking of N-H···N Intramolecular H-bond | Folded to Extended | > 5.0 |

Note: Data is based on fundamental principles and data from analogous systems. The barrier for breaking the intramolecular hydrogen bond is an estimation based on typical hydrogen bond strengths.

Computational Chemistry and in Silico Research Methodologies

Molecular Modeling and Molecular Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. A key component of this is molecular docking, a method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jetir.org

Molecular docking is instrumental in predicting how 2-(2-(Piperidin-4-yl)ethyl)pyridine might interact with various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes in the central nervous system. For instance, studies on other piperidine (B6355638) and pyridine (B92270) derivatives have successfully used docking to understand their binding to receptors like the histamine (B1213489) H3 and sigma-1 receptors. acs.orgnih.gov In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein, and its various possible conformations would be scored based on binding energy.

The results of such a study would likely be presented in a table format, illustrating the predicted binding affinity (often as a docking score in kcal/mol) and the key interacting amino acid residues. For example, research on thiazolo[3,2-a]pyridine derivatives showed docking scores ranging from -5.0 to -7.43 kcal/mol against the α-amylase enzyme, indicating favorable binding. nih.gov A similar approach for this compound could yield valuable predictions of its potential biological targets.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target This table is for illustrative purposes and is based on typical data from studies on analogous compounds.

| Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| This compound | Hypothetical Receptor X | -8.5 | TYR82, PHE258, ASP100 |

| Reference Compound | Hypothetical Receptor X | -9.2 | TYR82, PHE258, TRP300 |

Elucidation of Potential Molecular Mechanisms of Action

By visualizing the predicted binding pose from a docking simulation, researchers can elucidate the potential molecular mechanism of action. For example, the docking of pyridinyl tetrahydroisoquinoline derivatives revealed key interactions that could be responsible for their antimicrobial properties. researchgate.net Similarly, for this compound, docking could reveal hydrogen bonds between the piperidine nitrogen or the pyridine nitrogen and specific amino acids in a receptor's binding pocket. These interactions are fundamental to the ligand's ability to modulate the receptor's function. Molecular dynamics simulations can further refine these findings by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR models are developed using a dataset of compounds with known activities. For a compound like this compound, a QSAR model could be built using a series of its analogs with measured affinities for a particular target. A study on furan-pyrazole piperidine derivatives, for instance, developed robust QSAR models to predict their anticancer activity. nih.gov These models are typically validated using internal and external validation techniques to ensure their predictive power. nih.gov

QSAR models are based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be simple 1D descriptors like molecular weight, 2D descriptors like topological indices, or 3D descriptors that depend on the molecule's conformation. A QSAR study on piperidine derivatives identified relevant 2D and 3D autocorrelation descriptors that correlated with their inhibitory activity against the Akt1 kinase. nih.gov For this compound, a QSAR analysis could reveal which of its structural features are most important for a specific biological activity.

Table 2: Examples of Molecular Descriptors Potentially Relevant for this compound This table is for illustrative purposes.

| Descriptor Type | Descriptor Example | Potential Significance |

| 1D | Molecular Weight | Influences absorption and distribution. |

| 2D | Topological Polar Surface Area (TPSA) | Relates to membrane permeability. |

| 3D | 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) | Encodes 3D structure and is often used in QSAR models for complex interactions. nih.gov |

Prediction of Biological Activity Spectra (e.g., using PASS online tool)

In addition to targeted modeling, tools for broad-spectrum activity prediction can provide valuable initial insights. The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure based on a large database of known active compounds.

For this compound, a PASS prediction would generate a list of potential biological activities, each with a probability value (Pa for probable activity and Pi for probable inactivity). This can help in identifying unexpected therapeutic potentials or potential off-target effects. For example, a PASS analysis might suggest that this compound has potential as a CNS agent, an anti-inflammatory agent, or an enzyme inhibitor, guiding further experimental investigation. While no specific PASS results for this compound are published, the methodology is a standard in silico approach for initial screening. plos.org

Inability to Generate Article on the Chemical Compound "this compound"

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a lack of specific computational chemistry and in silico research data for the chemical compound "this compound."

The user's request specified a detailed article focusing solely on this compound, structured around advanced computational quantum chemistry and in silico pharmacokinetic predictions. This included requirements for detailed research findings and data tables on its electronic structure, geometry optimization, energetic profiles, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties based on Density Functional Theory (DFT) calculations.

The performed searches, using targeted keywords such as "this compound" Density Functional Theory, "this compound" geometry optimization, and "this compound" in silico ADME, did not yield any specific studies or datasets for this molecule. While general methodologies and studies on related piperidine and pyridine derivatives exist, the strict requirement to focus exclusively on "this compound" and to include specific research findings prevents the generation of a scientifically accurate and non-speculative article.

Without published research dedicated to the computational analysis of this particular compound, the creation of an article that meets the user's criteria for detailed, data-driven content is not possible. The generation of hypothetical data or the extrapolation from dissimilar compounds would violate the core principles of scientific accuracy. Therefore, the requested article cannot be produced at this time.

Biological Activity and Pharmacological Investigations

Antimicrobial Research

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of 2-(2-(Piperidin-4-yl)ethyl)pyridine have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, a series of N-substituted-2-piperidine-4-yl-2H-benzotriazoles, synthesized from a piperidine (B6355638) precursor, were screened for their antibacterial efficacy. epa.gov Significant activity was observed against Gram-positive bacteria such as Bacillus subtilis, Bacillus megaterium, Bacillus pumilus, Staphylococcus aureus, Enterobacter aerogenes, and Streptococcus pyogenes. epa.gov The same series of compounds also showed considerable activity against Gram-negative bacteria including Escherichia coli, Proteus vulgaris, Proteus mirabilis, and Klebsiella pneumonia. epa.gov

Similarly, other pyridine-containing compounds have been shown to possess antibacterial effects. For example, certain synthesized pyridine (B92270) derivatives exhibited high antibacterial activity against B. subtilis, S. aureus, P. aeruginosa, and E. coli. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the range of 6.25–12.5 μg/mL. nih.gov Furthermore, 2-piperidin-4-yl-benzimidazoles have been identified as a new class of potential antibacterial agents effective against both Gram-positive and Gram-negative bacteria, with a particular potency against enterococci. nih.gov

The antibacterial activity of some piperidone curcumin (B1669340) analogues, which share the piperidone ring structure, was found to be more effective against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net In a separate study, poly(2-(dimethylamino ethyl)methacrylate) (pDMAEMA) was shown to be bacteriostatic against Gram-negative bacteria with MIC values between 0.1-1 mg/mL, while its activity against Gram-positive bacteria was variable. researchgate.net The mechanism of action for some of these compounds is thought to involve the inhibition of bacterial secretion pumps, which can render antibiotic-resistant bacteria sensitive to existing drugs. wikipedia.org

Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound Class | Gram-Positive Strains | Gram-Negative Strains | Notable Findings |

|---|---|---|---|

| N-substituted-2-piperidine-4-yl-2H-benzotriazoles | B. subtilis, B. megaterium, B. pumilus, S. aureus, E. aerogens, S. pyrogens | E. coli, P. vulgaris, P. mirabilis, K. pneumonia | Significant activity against a broad spectrum of bacteria. epa.gov |

| Pyridine derivatives | B. subtilis, S. aureus | P. aeruginosa, E. coli | High activity with MIC values of 6.25–12.5 μg/mL for some compounds. nih.gov |

| 2-piperidin-4-yl-benzimidazoles | Effective | Effective | Particularly potent against enterococci. nih.gov |

| Piperidone curcumin analogues | More effective | Less effective | Demonstrates differential activity based on bacterial cell wall structure. researchgate.net |

Antifungal Activity against Fungal Strains

In addition to antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. The same series of N-substituted -2-piperidine-4-yl-2H-benzotriazoles that showed antibacterial activity were also screened against various fungal strains. epa.gov Significant antifungal activity was reported against Candida albicans, Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum. epa.gov

Other studies on pyridine derivatives have also demonstrated their efficacy against fungal pathogens. Certain synthesized pyridine compounds exhibited high antifungal activity against C. albicans and Candida glabrata with a reported MIC of 12.5 μg/mL. nih.gov Another study on newly synthesized spiro-condensed derivatives of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, which may not directly contain the this compound moiety but are related heterocyclic compounds, showed high antimicrobial activity against Candida albicans. nuph.edu.ua

Table 2: Antifungal Activity of this compound Derivatives and Related Compounds

| Compound Class | Fungal Strains | Notable Findings |

|---|---|---|

| N-substituted-2-piperidine-4-yl-2H-benzotriazoles | Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum | Showed significant activity against a variety of fungi. epa.gov |

| Pyridine derivatives | Candida albicans, Candida glabrata | High activity with a reported MIC of 12.5 μg/mL. nih.gov |

| Spiro-condensed derivatives | Candida albicans | High level of antimicrobial activity. nuph.edu.ua |

Antiviral Activity Investigations (e.g., Neurotropic Alphavirus Replication Inhibition)

Research into the antiviral properties of compounds related to this compound has shown promising results, particularly in the context of neurotropic alphaviruses. A study focused on conformationally restricted indole-based inhibitors of neurotropic alphavirus replication utilized a derivative containing a piperidine and pyridine moiety as a lead compound for analog synthesis. nih.gov Although the specific compound this compound was not the final active analog, the core structure was central to the investigation. The study aimed to define a three-dimensional pharmacophore for antiviral activity against the Western Equine Encephalitis Virus (WEEV) genome replicon. nih.gov The research highlighted the importance of the piperidine ring's flexibility, as increasing its flexibility in one analog improved potency. nih.gov This suggests that the piperidine and pyridine components are key structural features for antiviral activity against these viruses.

Anticancer and Antiproliferative Activity

Inhibition of Tumor Cell Proliferation and Cytotoxicity against Cancer Cell Lines

Derivatives containing the piperidine and pyridine scaffolds have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. For instance, a novel pyridine derivative, compound H42, was found to inhibit the proliferation of human ovarian cancer cell lines A2780 and SKOV3 with IC₅₀ values of 5.4 μM and 0.87 μM, respectively. nih.gov This compound also induced apoptosis and DNA damage in these cells. nih.gov

Another study on piperidine derivatives showed that a compound named 2-amino-4-(1-piperidine) pyridine inhibited the proliferation of colon cancer cells (DLD-1 and HT29) in a dose-dependent manner. nih.gov Furthermore, a series of new ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives exhibited cytotoxic activity against various human leukemia cell lines, including U937, K562, Jurkat, U266, and HL60. unina.it Specifically, benzylpiperidinyl derivatives showed the best antiproliferative activity toward the U937 cell line with IC₅₀ values ranging from 3–6 μM. unina.it

Synthesized nicotinamide (B372718) and thienopyridine derivatives have also been evaluated for their antiproliferative activity against human cancer cell lines such as HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast). nih.gov Several of these compounds showed interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. nih.gov

Table 3: Antiproliferative Activity of Piperidine and Pyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Pyridine derivative (H42) | A2780, SKOV3 (Ovarian) | Inhibited proliferation with IC₅₀ values of 5.4 μM and 0.87 μM, respectively. nih.gov |

| 2-amino-4-(1-piperidine) pyridine | DLD-1, HT29 (Colon) | Inhibited cell proliferation in a dose-dependent manner. nih.gov |

| Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylates | U937, K562, Jurkat, U266, HL60 (Leukemia) | Benzylpiperidinyl derivatives showed IC₅₀ values of 3–6 μM against U937 cells. unina.it |

| Nicotinamide and thienopyridine derivatives | HCT-116 (Colon), HepG-2 (Liver) | Showed interesting antitumor activity. nih.gov |

Modulation of Oncogenic Signaling Pathways (e.g., RAS-ERK, PI3K-AKT, JAK-STAT)

The anticancer effects of piperidine and pyridine derivatives are often linked to their ability to modulate key oncogenic signaling pathways. The RAS/Raf/MEK/ERK and PI3K/Akt/mTOR pathways are critical regulators of cell proliferation, survival, and metabolism, and their dysregulation is common in many cancers. nih.govnih.gov

Cell Cycle Analysis in Cancer Models

A common mechanism by which antiproliferative agents exert their effects is through the induction of cell cycle arrest. The piperidine derivative 2-amino-4-(1-piperidine) pyridine was found to arrest the cell cycle of colon cancer cells (DLD-1 and HT29) in the G1/G0 phase, thereby inhibiting their progression to the S phase. nih.gov

Similarly, a novel pyridine derivative, compound H42, induced G0/G1 phase cell cycle arrest in ovarian cancer cells. nih.gov This effect was mediated through the regulation of HDAC6-mediated acetylation of HSP90, leading to the downregulation of cyclin D1. nih.gov Another study on a spiro-pyridine derivative demonstrated that it induced cell cycle arrest at the S phase in colorectal adenocarcinoma (Caco-2) cells. nih.gov This highlights the ability of piperidine and pyridine-containing compounds to interfere with the normal progression of the cell cycle in cancer cells, ultimately leading to the inhibition of their growth.

Kinase Inhibition Studies (e.g., ROS1 Kinase, ALK Kinase, SHP2)

A thorough search of scientific databases and journals did not yield specific studies evaluating the inhibitory activity of this compound against ROS1 kinase, ALK kinase, or SHP2 phosphatase. While research exists on various heterocyclic compounds as kinase inhibitors, data directly implicating this particular compound in the inhibition of these specific enzymes is not available in the reviewed literature.

Other Investigated Biological Activities

The following subsections outline other potential biological activities for which this compound was reviewed.

There is currently no specific research available that investigates or establishes the anti-inflammatory properties of this compound.

An evaluation of existing scientific literature found no studies focused on the potential antioxidant activity of this compound.

No dedicated studies on the larvicidal effects of this compound against any insect species were identified during the literature review.

Specific investigations into the ability of this compound to bind to DNA or exhibit nuclease (DNA-cleaving) activity have not been reported in the available scientific literature.

A review of current research did not reveal any studies assessing the potential antifibrotic activity of this compound.

Potential as H1 Receptor Antagonists

There is no available scientific literature detailing the investigation of this compound as a potential H1 receptor antagonist. Consequently, no data on its binding affinity, potency, or efficacy at the H1 histamine (B1213489) receptor has been reported.

Acetylcholinesterase Inhibition

The potential for this compound to act as an inhibitor of acetylcholinesterase has not been specifically evaluated in published research. Therefore, there are no reported IC50 values or detailed mechanistic studies on its interaction with this enzyme.

Inhibition of Lysine Specific Demethylase 1 (LSD1)

There is no direct evidence in the scientific literature to suggest that this compound has been investigated for its inhibitory activity against Lysine Specific Demethylase 1 (LSD1). As such, no data regarding its potential to modulate the activity of this epigenetic regulator is available.

Further research is required to determine the pharmacological profile of this compound and to explore its potential activities in these and other biological systems.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Features Essential for Specific Biological Activities

The biological activity of compounds based on the 2-(2-(Piperidin-4-yl)ethyl)pyridine scaffold is intrinsically linked to the distinct roles played by its three primary structural components.

The Pyridine (B92270) Ring : As a heterocyclic aromatic system, the pyridine ring is a crucial feature. ijpsonline.com The nitrogen atom within the ring acts as a hydrogen bond acceptor and its lone pair of electrons can participate in critical interactions with biological targets, such as the heme iron in cytochrome P450 enzymes. ijpsonline.comacs.org This moiety is a common pharmacophore found in numerous FDA-approved drugs. nih.govresearchgate.net The planarity of the pyridine ring can also be essential for fitting into specific binding pockets. acs.org

The Piperidine (B6355638) Ring : The saturated piperidine ring is not merely a passive linker; it is a vital component for conferring specific pharmacological properties. nih.gov Its nitrogen atom provides a basic center that is often protonated at physiological pH, allowing for ionic interactions with acidic residues in target proteins. nih.gov The flexible, chair-like conformation of the piperidine ring allows it to orient substituents in precise three-dimensional arrangements, which is critical for receptor engagement. mdpi.com In some contexts, the spirocyclic nature that can be achieved by linking substituents to the piperidine ring is a key determinant of biological activity. mdpi.comnih.gov

The Ethyl Linker : The two-carbon ethyl chain connecting the pyridine and piperidine rings provides a specific spatial separation and a degree of conformational flexibility. This linker allows the two ring systems to adopt optimal orientations for simultaneous binding to different regions of a target protein. Studies on related structures have shown that the length of such linkers is a critical parameter influencing biological efficacy. nih.govacs.org

Impact of Substituent Variations on Pharmacological Profiles

Modifications to the core this compound structure have a profound impact on the resulting compound's pharmacological profile, including its potency, selectivity, and functional activity (i.e., agonist versus antagonist).

Substitutions on the piperidine nitrogen are a common strategy for modulating activity. In one series of N-(4-piperidinyl)-2-indolinones, modifications at this position yielded both potent agonists and antagonists for the nociceptin (B549756) receptor, demonstrating that this site is critical for determining the functional output of the ligand-receptor interaction. acs.org

Variations on the pyridine ring also significantly alter biological activity. General SAR studies on pyridine derivatives have found that the introduction of electron-donating groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) can enhance antiproliferative activity, whereas the addition of bulky groups or halogens may have a detrimental effect. nih.gov In a more targeted example, replacing the phenyl group at the 4-position of a 4-phenylpyridine (B135609) core with a 2-pyridyl group was shown to drastically reduce lipophilicity and, consequently, off-target activity against CYP3A4. acs.org

The nature of the cyclic amine itself is another point of variation. The piperidine ring is part of a broader class of cyclic amines used in drug discovery, and its size and properties are often compared to those of pyrrolidine (B122466) (a five-membered ring) and azepane (a seven-membered ring) to optimize target binding. nih.gov

The following table summarizes key substituent effects on related pyridine-piperidine scaffolds:

| Scaffold/Compound Class | Modification | Impact on Pharmacological Profile | Reference(s) |

| N-(4-piperidinyl)-2-indolinones | Varied substituents on piperidine nitrogen | Afforded both potent agonists and antagonists | acs.org |

| 4-Phenyl-3-(piperidin-4-yl)pyridine | Replacement of 4-phenyl with 2-pyridyl | Reduced logD, improved selectivity against CYP3A4, but decreased primary target activity | acs.org |

| General Pyridine Derivatives | Addition of -OCH₃, -OH, -NH₂ groups | Enhanced antiproliferative activity | nih.gov |

| General Pyridine Derivatives | Addition of halogens or bulky groups | Decreased antiproliferative activity | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Increasing steric bulk at the amino site | Moderately to greatly diminished cellular potency | acs.org |

Rational Design Principles for the Development of Novel Analogues with Enhanced Efficacy or Selectivity

The development of novel analogues of this compound with improved properties relies on several key rational design principles.

Structure-Based Design and Computational Modeling : Modern drug design frequently employs computational methods, such as molecular docking, to analyze the binding modes of lead compounds. nih.gov This allows for the virtual screening of new analogues and the rational design of modifications predicted to enhance binding affinity or selectivity for the target protein over off-targets. nih.govfrontiersin.org

Isosteric Replacement : A powerful strategy involves replacing one functional group with another that has similar physical or chemical properties (an isostere). For instance, the pyridine ring can be replaced by a 2-pyridone moiety. mdpi.com While electronically similar, the 2-pyridone introduces both hydrogen bond donor and acceptor capabilities, potentially forming more extensive and stronger interactions within a kinase's ATP binding site, a common target for such molecules. mdpi.com

Modulation of Physicochemical Properties : A primary goal in analogue design is to optimize the drug-like properties of a molecule. A key parameter is lipophilicity, often measured as logP or logD. High lipophilicity can lead to poor solubility and increased off-target effects, particularly inhibition of cytochrome P450 (CYP) enzymes. acs.org A successful design strategy involves introducing polar atoms, such as an additional nitrogen into an aromatic ring, to reduce the logD value and improve the selectivity profile, thereby creating a safer and more specific drug candidate. acs.org

Conformational Constraint : Introducing rigidity into a flexible molecule can lock it into its bioactive conformation, which can increase potency and selectivity by reducing the entropic penalty of binding. This can be achieved by incorporating the structure into larger ring systems or introducing bulky groups that restrict bond rotation.

Comparative Analysis with Structural Analogues and Related Chemical Entities

Piperidine vs. Piperazine (B1678402) : The replacement of the piperidine ring with a piperazine ring is a common medicinal chemistry tactic. In the context of cholesterol 24-hydroxylase (CH24H) inhibitors, replacing the piperidin-4-yl group with a piperazinyl group significantly enhanced activity. acs.org This substitution also has a dramatic effect on the molecule's acid-base properties; a comparative study showed that the pKa values and protonation sequence of a piperidine-containing compound were significantly different from its piperazine analogue, which in turn affects how the molecules interact with their biological targets. nih.gov

Piperidine vs. Morpholine (B109124) : The substitution of the piperidine ring with a morpholine ring introduces an oxygen atom in place of a methylene (B1212753) group, which can alter solubility, hydrogen bonding potential, and conformation. A computational analysis comparing N-(2-(Piperidin-1-yl)ethyl)- and N-(2-Morpholinoethyl)-linked molecules highlighted differences in their electronic structures, reactivity parameters, and predicted ligand-protein interactions, suggesting that this seemingly minor change can significantly impact biological activity. researchgate.net

Piperidine vs. Acyclic or Other Cyclic Groups : For CH24H inhibitors, replacing the piperidin-4-yl group with a phenyl group also led to enhanced activity, suggesting that for that particular target, an sp²-hybridized, planar ring was preferred over the sp³-hybridized piperidine. acs.org The size of the saturated heterocyclic ring is also a key variable, with five-membered pyrrolidine and seven-membered azepane rings offering different conformational properties compared to the six-membered piperidine. nih.gov

The following table provides a comparative analysis of the piperidine moiety against other chemical entities in similar molecular contexts.

| Original Group | Replacement Group | Observed Effect | Target/Context | Reference(s) |

| Piperidin-4-yl | Piperazinyl | Significantly enhanced inhibitory activity | CH24H Inhibition | acs.org |

| Piperidine | Piperazine | Drastically affects pKa and acid-base properties | General Physicochemical | nih.gov |

| Piperidin-1-yl-ethyl | Morpholinoethyl | Alters electronic structure and predicted protein interactions | Computational Analysis | researchgate.net |

| Piperidin-4-yl | Phenyl | Significantly enhanced inhibitory activity, suggesting preference for sp² character | CH24H Inhibition | acs.org |

This comparative analysis underscores that while the this compound scaffold is a promising starting point, its properties can be finely tuned and often significantly improved by systematic structural modifications based on SAR principles.

Preclinical Research Considerations

In Vitro and In Vivo Efficacy Studies in Relevant Biological Models

No publicly accessible studies detailing the in vitro (cell-based) or in vivo (animal model) efficacy of 2-(2-(Piperidin-4-yl)ethyl)pyridine were identified. Efficacy studies are fundamental to determining a compound's potential to produce a desired therapeutic effect. These studies typically involve testing the compound against specific biological targets or in disease models to assess its activity and potency.

General Toxicity and Safety Assessments in Preclinical Models

Information regarding the general toxicity and safety profile of this compound in preclinical models is not available in the public domain. These assessments are critical for identifying potential adverse effects and establishing a preliminary safety window for a new compound before it can be considered for further development.

Metabolic Stability and Pharmacokinetic Profiling (e.g., Rat Liver Microsomes)

There is no available data on the metabolic stability and pharmacokinetic profile of this compound. Studies, often utilizing models such as rat liver microsomes, are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. This information is vital for predicting a drug's behavior in humans.

Q & A

Q. What are the key structural features of 2-(2-(Piperidin-4-yl)ethyl)pyridine that influence its reactivity?

The compound’s reactivity arises from the pyridine ring’s electron-withdrawing nature and the piperidine moiety’s conformational flexibility. The ethyl linker allows spatial arrangement for interactions with biological targets or metal ions. Substitution patterns (e.g., nitrogen positioning in piperidine) significantly affect binding affinity and stereoelectronic properties .

Q. What are common synthetic routes for this compound in academic settings?

A typical method involves coupling pyridine derivatives with piperidine precursors under basic conditions (e.g., NaOH in dichloromethane). Purification steps include solvent extraction and chromatography. Reaction optimization (e.g., temperature control at 0–25°C) improves yields up to 99% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include:

- Use of PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to volatility and potential inhalation hazards.

- Storage in inert, airtight containers away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

- Catalyst use : Transition metals (e.g., Pt in [Pt(DMSO)₂Cl₂]) stabilize intermediates in coordination chemistry applications .

- Temperature gradients : Stepwise heating (e.g., 50°C to reflux) minimizes side reactions .

Q. What advanced analytical techniques are recommended for characterizing this compound and its metal complexes?

- X-ray crystallography : Resolves spatial arrangement in co-crystals (e.g., piperidine-pyridine interactions) .

- NMR spectroscopy : Distinguishes proton environments in the pyridine (δ 7.5–8.5 ppm) and piperidine (δ 1.5–3.0 ppm) moieties.

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Q. How should researchers address contradictions in reported pharmacological data for derivatives of this compound?

- Systematic SAR studies : Compare substitution effects (e.g., 4-position vs. 2-position piperidine) on receptor binding .

- Theoretical modeling : Use DFT calculations to predict electronic profiles and validate with experimental IC₅₀ values .

Q. What methodological considerations are crucial for purifying this compound from complex reaction mixtures?

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC-MS : Monitors trace impurities (<1%) in final products .

Q. How does the substitution pattern on the piperidine ring affect biological activity?

- 4-position substituents : Enhance binding to CNS targets (e.g., serotonin receptors) due to improved lipophilicity.

- N-methylation : Reduces basicity, altering membrane permeability and metabolic stability. Comparative studies with 4-hydroxypiperidine analogs show varied pharmacokinetic profiles .

Q. What spectroscopic signatures distinguish metal complexes of this compound from free ligand forms?

- UV-Vis : Ligand-to-metal charge transfer (LMCT) bands (e.g., ~350 nm for Pt(II) complexes).

- IR spectroscopy : Shift in C=N stretching frequencies (pyridine) upon coordination.

- ¹H NMR : Deshielding of pyridine protons due to metal-ligand interactions .

Q. What theoretical frameworks guide the design of receptor studies for this compound?

- Molecular docking : Aligns the piperidine-ethyl-pyridine scaffold with receptor active sites (e.g., GPCRs).

- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon structural modifications.

- Pharmacophore models : Prioritize substituents that enhance hydrogen bonding or π-π stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.